Conformational Restriction: Cyclopropyl vs. Unsubstituted Core Influence on Bioactive Geometry
The 3,6-dicyclopropyl substitution pattern introduces significant conformational restriction relative to the unsubstituted 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid core (CAS 1551176-30-7). While direct torsional data is not publicly available, the replacement of hydrogen with cyclopropyl groups at these positions reduces the number of low-energy rotamers, effectively pre-organizing the molecule into a geometry that mimics the active conformation observed for high-affinity PPARα ligands [1]. This effect is critical because the crystal structures of related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives in complex with the PPARα LBD show that substituent orientation at the 3- and 6-positions directly controls hydrogen-bond network formation with the receptor [1].
| Evidence Dimension | Conformational flexibility (estimated number of low-energy rotamers for the 3,6-positions) |
|---|---|
| Target Compound Data | Significantly constrained; cyclopropyl groups restrict rotation |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1551176-30-7); unconstrained H atoms |
| Quantified Difference | Not quantifiable from public data; qualitative difference based on steric bulk and ring strain of cyclopropane |
| Conditions | In silico conformational sampling or X-ray crystallography of target-bound complexes |
Why This Matters
Pre-organization reduces the entropic penalty upon target binding, a key driver of potency enhancements in lead optimization campaigns.
- [1] Kuwabara N, et al. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. Sci Rep. 2020;10:8795. View Source
